molecular formula C15H12O6 B092375 5,5'-Methylenedisalicylic acid CAS No. 122-25-8

5,5'-Methylenedisalicylic acid

Cat. No. B092375
CAS RN: 122-25-8
M. Wt: 288.25 g/mol
InChI Key: JWQFKVGACKJIAV-UHFFFAOYSA-N
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Description

5,5’-Methylenedisalicylic acid is a chemical compound with the molecular formula C15H12O6 . It is a cream-colored powder and is sold by various chemical suppliers .


Molecular Structure Analysis

The molecular structure of 5,5’-Methylenedisalicylic acid consists of two salicylic acid molecules connected by a methylene bridge . The compound has a molecular weight of 288.26 .


Physical And Chemical Properties Analysis

5,5’-Methylenedisalicylic acid is a cream-colored powder . It has a melting point of 232°C to 241°C . It is freely soluble in methanol, ethanol, ether, acetone, and glacial acetic acid, very slightly soluble in hot water, and practically insoluble in benzene, chloroform, and carbon disulfide .

Scientific Research Applications

Application 1: Modulation of SarA/MgrA Phosphorylation in Staphylococcus aureus

1. Specific Scientific Field: Microbiology and Biochemistry

Methods of Application or Experimental Procedures

The exact experimental procedures are not detailed in the sources, but the research involved the use of MDSA as an inhibitor of MgrA, which in turn enhances the phosphorylation of SarA/MgrA by inhibiting Stp1 in S. aureus .

4. Results or Outcomes: MDSA was found to be a more potent inhibitor of Stp1 than commonly used phosphatase inhibitors, with an IC50 value of 9.68 ± 0.52 μM . This suggests that MDSA could potentially be used as a lead compound to develop new approaches for reducing the virulence of S. aureus by targeting Stp1 .

Application 2: Preparation of Mixed Liquid Fertilizer for Bamboo Shoots

1. Specific Scientific Field: Agriculture and Botany

3. Methods of Application or Experimental Procedures: The exact experimental procedures are not detailed in the sources, but it involves the use of MDSA in the preparation of the fertilizer .

4. Results or Outcomes: The use of this fertilizer can potentially enhance the growth and quality of bamboo shoots .

Application 3: Preparation of Insulated and Waterproof Plastic Casings for Dehumidifiers

1. Specific Scientific Field: Materials Science and Engineering

3. Methods of Application or Experimental Procedures: The exact experimental procedures are not detailed in the sources, but it involves the use of MDSA in the preparation of the soaking solution .

4. Results or Outcomes: The use of this soaking solution can potentially enhance the insulation and waterproofing properties of the plastic casings .

Application 4: Laboratory Chemicals

1. Specific Scientific Field: Chemistry

3. Methods of Application or Experimental Procedures: The exact experimental procedures are not detailed in the sources, but it involves the use of MDSA as a reagent in chemical reactions .

4. Results or Outcomes: The outcomes of these reactions can vary widely depending on the specific reaction conditions and other reagents used .

Application 5: Pharmacopeia and National Formulary

1. Specific Scientific Field: Pharmacy

Summary of the Application

MDSA is used in the tests and assay for U.S. Pharmacopeia and National Formulary articles .

3. Methods of Application or Experimental Procedures: The exact experimental procedures are not detailed in the sources, but it involves the use of MDSA in the preparation of reagents required for the tests and assay .

4. Results or Outcomes: The outcomes of these tests and assays can provide valuable information about the quality of other reagents .

Safety And Hazards

Safety data sheets suggest avoiding breathing dust, vapor, mist, or gas. Contact with eyes, skin, and clothing should be avoided. Ingestion and inhalation should be avoided. The compound should be used only in a chemical fume hood .

properties

IUPAC Name

5-[(3-carboxy-4-hydroxyphenyl)methyl]-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O6/c16-12-3-1-8(6-10(12)14(18)19)5-9-2-4-13(17)11(7-9)15(20)21/h1-4,6-7,16-17H,5H2,(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWQFKVGACKJIAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC2=CC(=C(C=C2)O)C(=O)O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4074481
Record name 5,5'-Methylenedisalicylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4074481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5'-Methylenedisalicylic acid

CAS RN

122-25-8
Record name 5,5′-Methylenedisalicylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122-25-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,5'-Methylenedisalicyclic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122258
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,5'-Methylenedisalicylic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14778
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,5'-Methylenedisalicylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4074481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,5'-methylenedi(salicylic acid)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.119
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5,5'-METHYLENEDISALICYCLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KF4FVV76N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
125
Citations
C Davison, RT Williams - Journal of Pharmacy and …, 1968 - Wiley Online Library
Commercial methylenedisalicylic acid has been shown to be grossly impure. Pure 5,5′‐methylendisalicylic acid (4,4′‐dihydroxydiphenylmethane‐3,3′‐dicarboxylic acid) has been …
Number of citations: 17 onlinelibrary.wiley.com
GJ Cui, XY Xu, YJ Lin, DG Evans… - Industrial & engineering …, 2010 - ACS Publications
A UV absorber, 5,5′-methylenedisalicylic acid (MDSA), has been intercalated into a ZnAl−NO 3 layered double hydroxide (LDH) by an ion-exchange method. After intercalation of …
Number of citations: 36 pubs.acs.org
W Zheng, Y Liang, H Zhao, J Zhang, Z Li - ChemBioChem, 2015 - Wiley Online Library
SarA (staphylococcal accessory protein A), MgrA (MarR family of global transcriptional regulator A), and SarZ (a paralogue of SarA) play critical roles in modulating the virulence, drug …
J Philip, JA McLean Jr - Journal of Medicinal Chemistry, 1965 - ACS Publications
Salicyl alcohol is used as an antipyretic and as a local anes-thetic. 1 It is possible that the related compounds which we re-port might possess similar potential uses. Clemmensen and …
Number of citations: 1 pubs.acs.org
ZH Zhang, X Tan, SC Chen - Acta Crystallographica Section C …, 2009 - scripts.iucr.org
Reaction of 5,5′-methylenedisalicylic acid (5,5′-H4mdsa) with 4,4′-bipyridine (4,4′-bipy) and manganese(II) acetate under hydrothermal conditions led to the unexpected 2:3 …
Number of citations: 5 scripts.iucr.org
J Yoo, JL Medina-Franco - Journal of molecular modeling, 2012 - Springer
DNA methyltransferase 1 (DNMT1) is an emerging target for the treatment of cancer, brain disorders, and other diseases. Currently, there are only a few DNMT1 inhibitors with potential …
Number of citations: 22 link.springer.com
GC Finger, DR Dickerson, LD Starr… - Journal of Medicinal …, 1965 - ACS Publications
Salicyl alcohol is used as an antipyretic and as a local anes-thetic. 1 It is possible that the related compounds which we re-port might possess similar potential uses. Clemmensen and …
Number of citations: 20 pubs.acs.org
F Sun, L Zhou, BC Zhao, X Deng, H Cho, C Yi, X Jian… - Chemistry & biology, 2011 - cell.com
Increasing antibiotic resistance in human pathogens necessitates the development of new approaches against infections. Targeting virulence regulation at the transcriptional level …
Number of citations: 65 www.cell.com
JA Scherrer, WH Smith - OrganiC SYntheses, 1929 - nvlpubs.nist.gov
A procedure is described for the preparation of an ammonium salt of aurintricarboxylic acid which iA satisfactory for use in the colorimetric determination of aluminum. The development …
Number of citations: 1 nvlpubs.nist.gov
JE Claywell, LM Matschke, KN Plunkett… - Journal of …, 2018 - Am Soc Microbiol
Chlamydiae are obligate intracellular Gram-negative bacterial pathogens that undergo an essential, but poorly understood, biphasic developmental cycle transitioning between the …
Number of citations: 5 journals.asm.org

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